molecular formula C22H21BrN4O2 B2521133 N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide CAS No. 328540-98-3

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide

Cat. No.: B2521133
CAS No.: 328540-98-3
M. Wt: 453.34
InChI Key: RZRQQJABHYNOKL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a hydrazinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Hydrazinylation: The addition of a hydrazinyl group to the compound.

    Amidation: The formation of the benzamide moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-bromobenzamide
  • N-(4-chlorophenyl)-2-bromobenzamide
  • N-(4-methylphenyl)-2-bromobenzamide

Uniqueness

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2/c23-17-11-12-19(26-22(29)16-9-5-2-6-10-16)18(13-17)21(25-14-20(28)27-24)15-7-3-1-4-8-15/h1-13,21,25H,14,24H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRQQJABHYNOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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